
Danicopan
説明
ダニコパンは、Voydeyaというブランド名で販売されている、発作性夜間血色素尿症の治療に使用される薬剤です。 それは補体阻害剤であり、代替経路による溶血と赤血球への補体C3タンパク質の沈着を防ぐために、因子Dに可逆的に結合します 。 ダニコパンは、2024年1月に日本で、2024年3月に米国で医療使用が承認されました .
2. 製法
ダニコパンの製法には、いくつかの合成経路と反応条件が含まれています。合成経路には、通常、以下のステップが含まれます。
インダゾールコアの形成: インダゾールコアは、一連の環化反応によって合成されます。
アセチル化と臭素化: インダゾールコアは、アセチル化と臭素化を受け、必要な官能基を導入されます。
カップリング反応: 臭素化されたインダゾールは、次に、一連のカップリング反応によってピロリジン誘導体とカップリングされます。
ダニコパンの工業的生産方法は、これらの合成経路のスケールアップを伴いながら、最終生成物の均一性と品質を確保します。これには、反応条件の最適化、高純度試薬の使用、および高度な精製技術の採用が含まれます。
3. 化学反応解析
ダニコパンは、次のようなさまざまな化学反応を起こします。
酸化: ダニコパンは、特にインダゾールコアとピロリジン環で、酸化反応を起こす可能性があります。
還元: 還元反応は、分子内に存在するカルボニル基で起こる可能性があります。
置換: 置換反応、特に求核置換反応は、インダゾールコアの臭素化された位置で起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
ダニコパンには、いくつかの科学研究への応用があります。
準備方法
The preparation of Danicopan involves several synthetic routes and reaction conditions. The synthetic route typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a series of cyclization reactions.
Acetylation and Bromination: The indazole core undergoes acetylation and bromination to introduce the necessary functional groups.
Coupling Reactions: The brominated indazole is then coupled with a pyrrolidine derivative through a series of coupling reactions.
Final Modifications: The final product is obtained after several purification steps and modifications to ensure the desired chemical structure and purity.
Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.
化学反応の分析
Metabolic Pathways
Danicopan undergoes extensive biotransformation (96% metabolized) through three primary routes ( ):
- Amide hydrolysis (major pathway)
- Oxidation reactions
- Reduction reactions
A radiolabeled study showed excretion patterns ( ):
- 69% fecal excretion (3.57% as unchanged drug)
- 25% urinary excretion (0.48% as unchanged drug)
Hydrolysis Reactions
The amide bonds in this compound’s structure are susceptible to enzymatic hydrolysis:
Hydrolysis Site | Metabolic Outcome | Evidence Source |
---|---|---|
Pyrrolidine-2-carboxamide group | Cleavage into carboxylic acid + amine | |
Acetyl-indazolyl moiety | Deacetylation |
This non-CYP-mediated process dominates metabolism, producing polar metabolites for renal excretion ( ).
Oxidation and Reduction
Minor pathways involve cytochrome P450-independent modifications:
- Oxidation : Hydroxylation of aromatic rings (e.g., pyrimidine or indazole groups) ( )
- Reduction : Conversion of ketones to secondary alcohols in the acetyl-indazolyl subunit ( )
Excretion Profile
Post-metabolism, this compound derivatives exhibit the following pharmacokinetic properties ( ):
Parameter | Value | Significance |
---|---|---|
Half-life (t₁/₂) | 7.9 hours | Requires thrice-daily dosing |
Clearance (CL/F) | 63 L/h | High systemic elimination capacity |
Protein binding | 91.5–94.3% | Limits free drug availability for metabolism |
Stability and Reactivity
- pH sensitivity : Stable in gastric pH ranges due to its oral formulation ( ).
- Melanin binding : Reversibly interacts with melanin in ocular tissues, prolonging retinal exposure ( ).
Drug-Drug Interaction Potential
科学的研究の応用
ALPHA Phase III Trial
The ALPHA Phase III trial evaluated the efficacy and safety of danicopan as an add-on therapy to existing treatments for PNH. Key findings include:
- Efficacy : this compound demonstrated statistically significant improvements in mean hemoglobin levels at 12 weeks compared to placebo, with sustained benefits observed through 48 weeks . Specifically, 59.5% of patients treated with this compound experienced an increase in hemoglobin of ≥2 g/dL without requiring transfusions .
- Secondary Outcomes : Improvements were also noted in absolute reticulocyte count (ARC) and lactate dehydrogenase (LDH) levels, indicating effective control of hemolysis. Patients reported reduced fatigue and a lower need for blood transfusions .
- Quality of Life : The Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores improved significantly from baseline, suggesting enhanced quality of life for patients receiving this compound .
Long-Term Safety and Efficacy
Long-term data from the ALPHA trial confirmed that this compound maintained its efficacy and safety profile over extended periods. Patients who switched from placebo to this compound after 12 weeks also showed significant improvements . Notably, no new safety signals were reported during the trial, reinforcing the compound's tolerability.
Comparative Efficacy
A summary of key efficacy results from the ALPHA trial is presented below:
Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Mean Hemoglobin Increase (g/dL) | 2.1 | 0 | p < 0.0001 |
Transfusion-Free Patients (%) | 59.5 | 0 | p < 0.0001 |
Improvement in FACIT-F Scores | From 34.0 to 42.1 | From 31.7 to 35.4 | p = 0.0004 |
ARC Improvement | Significant | Not Significant | - |
Regulatory Status
This compound has received several designations aimed at expediting its development:
- Breakthrough Therapy Designation by the US Food and Drug Administration.
- PRIority MEdicines (PRIME) status by the European Medicines Agency.
- Orphan Drug Designation in the US, EU, and Japan for PNH treatment .
Future Research Directions
Beyond its application in PNH, this compound is being explored as a potential monotherapy for geographic atrophy in a Phase II clinical trial . This indicates a broader scope for this compound's therapeutic potential within hematological and possibly ophthalmological conditions.
作用機序
ダニコパンは、補体系の代替経路に関与するセリンプロテアーゼである補体因子Dに特異的に結合することによって、その効果を発揮します。因子Dを阻害することにより、ダニコパンは因子Bの切断を防ぎ、それによってC3コンバーターゼ複合体の形成を阻害します。 この阻害は、補体カスケードのダウンストリーム活性化を防ぎ、溶血と赤血球への補体C3タンパク質の沈着を減少させます .
類似化合物との比較
ダニコパンは、因子Dを特異的に標的とするため、補体阻害剤の中ではユニークです。類似の化合物には、以下のようなものがあります。
エクリズマブ: 発作性夜間血色素尿症の治療に使用される補体C5阻害剤。
ダニコパンのユニークな点は、因子Dを特異的に阻害する能力であり、補体系の異なる成分を標的とする他の化合物と比較して、補体阻害に対する代替アプローチを提供します。
生物活性
Danicopan, an investigational oral drug, is a first-in-class inhibitor of complement factor D, primarily targeting the alternative pathway of the complement system. This compound has shown significant promise in treating paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis. The following sections detail its biological activity, clinical findings, and implications for patient treatment.
This compound works by specifically inhibiting factor D, which is crucial for the activation of the alternative complement pathway. By blocking this pathway, this compound aims to reduce both intravascular hemolysis (IVH) and extravascular hemolysis (EVH) associated with PNH. This inhibition prevents the formation of the membrane attack complex and reduces C3 fragment opsonization, thereby mitigating hemolytic activity without affecting the classical complement pathway.
Phase II Studies
-
Open-Label Dose-Finding Study :
- Participants : 10 untreated PNH patients.
- Dosage : this compound was administered at doses of 100-200 mg thrice daily.
- Primary Endpoint : Change in lactate dehydrogenase (LDH) levels at day 28.
- Results : Significant reduction in LDH levels and improved hemoglobin concentrations were observed, with AP activity inhibited to ≤10% at most time points .
-
Combination Therapy with Eculizumab :
- Participants : 12 transfusion-dependent PNH patients previously treated with eculizumab.
- Results : The addition of this compound resulted in an average increase of 2.4 g/dL in hemoglobin levels over 24 weeks. Transfusion requirements dropped significantly from 31 transfusions (50 units) in the preceding 24 weeks to just 1 transfusion (2 units) during treatment .
Phase III ALPHA Trial
- Design : A pivotal trial assessing this compound as an add-on therapy to standard care with C5 inhibitors (e.g., eculizumab or ravulizumab).
- Key Findings :
Case Studies
Several case studies have highlighted the therapeutic benefits of this compound:
- Case Study 1 : A 70-year-old female patient transitioned from eculizumab to this compound after receiving multiple transfusions. Following this compound treatment, her hemoglobin levels rose rapidly, and she reported decreased fatigue and improved overall health metrics .
- Case Study 2 : A 23-year-old female patient with PNH and Budd Chiari syndrome also experienced significant improvements in hemoglobin levels and a reduction in her need for transfusions after starting this compound therapy .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies indicate that this compound achieves effective plasma concentrations that correlate with its pharmacodynamic effects on AP activity. Data show a clear dose-response relationship where higher doses result in greater inhibition of AP activity and lower LDH levels .
Safety Profile
This compound has been generally well-tolerated across trials. Common adverse events reported include headache, cough, and nasopharyngitis, with no serious drug-related adverse events noted during studies .
特性
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903768-17-1 | |
Record name | Danicopan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danicopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DANICOPAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。